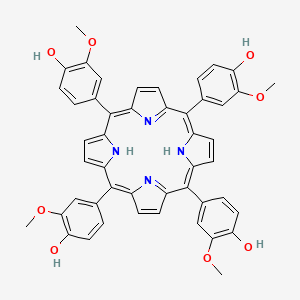

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine

Overview

Description

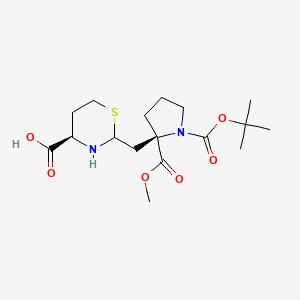

Meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . It has a molecular weight of 798.84 and a molecular formula of C48H38N4O8 .

Synthesis Analysis

A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various techniques such as FT-IR, 1H-NMR, fluorescence, and UV-vis analysis .Chemical Reactions Analysis

The influence of drug concentration (3-10 microg/ml), incubation time (5-60 min), and light dose (6-9 J/cm(2)) on p-THPP photocytotoxic efficiency was investigated .Physical And Chemical Properties Analysis

This compound has a molecular weight of 798.8 g/mol . It has a molecular formula of C48H38N4O8 . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 .Scientific Research Applications

Interaction with Biological Membranes

A study by Matos, Ribeiro, and Gomes (2015) highlights the interaction of various porphyrins, including meso-tetra(p-hydroxyphenyl) porphine, with model membranes. These interactions are crucial in determining the distribution of the drug in organisms, particularly for photodynamic therapy in cancer treatment (Matos, Ribeiro, & Gomes, 2015).

Spectroscopic and Chromatographic Characteristics

Liu Honghe's (2002) work on meso-tetra(4-hydroxyphenyl) porphine involves studying its spectrum and chromatogram characteristics, which are influenced by metal ions and porphyrin. This research is significant for understanding the interaction between metal ions and porphyrins (Liu Honghe, 2002).

Photodynamic Therapy Applications

The uptake and photodynamic effects of meso-tetra(hydroxyphenyl)porphine and its derivatives in tumor tissues are explored in a study by Peng et al. (1995). This research is essential for understanding how these compounds can be used in photodynamic therapy for cancer (Peng, Moan, Ma, & Nesland, 1995).

Encapsulation in Metal-Organic Materials

Zhang et al. (2012) discuss the synthesis of metal-organic materials that encapsulate metalloporphyrins, including meso-tetra(N-methyl-4-pyridyl)porphine, for potential use in size-selective heterogeneous catalysis (Zhang, Zhang, Wojtas, Eddaoudi, & Zaworotko, 2012).

DNA Interaction and Photodynamic Effects

Carvlin and Fiel (1983) explored the interaction of large cationic porphyrin ligands, such as meso-tetra(4-N-methylpyridyl)porphine, with DNA. This research contributes to understanding the DNA-binding properties of porphyrins, which is relevant for therapeutic applications (Carvlin & Fiel, 1983).

Mechanism of Action

Target of Action

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often involved in electron transfer processes

Mode of Action

Porphyrins in general are known to interact with light in the photodynamic therapy . They can generate a stronger internal electric field for boosting the charge separation and transfer .

Biochemical Pathways

Porphyrins are known to be involved in various biological processes, including electron transfer .

Action Environment

It is known that porphyrins can increase the specific surface area for providing more active sites, and narrow the band gap to enhance the visible light absorption .

Future Directions

Porphyrins are used for cancer diagnostic and therapeutic applications . Knowledge of how porphyrins enter cancer cells can aid the development of more accurate cancer diagnostics and therapeutics . The development of a flow cytometry assay to quantify cellular uptake of meso-tetra (4-carboxyphenyl) porphyrin (TCPP), a porphyrin that is currently being developed for cancer diagnostics, is a promising future direction .

properties

IUPAC Name |

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFFXLLRHHHVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)

![2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B3117089.png)

![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)